molecular formula C23H21N5O B2360176 3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034308-92-2

3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2360176
CAS No.: 2034308-92-2
M. Wt: 383.455
InChI Key: VIFAEEAZPMFYKW-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 1H-pyrazole moiety at the 3-position and a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring linked via a phenyl group at the N-position. The tetrahydroimidazo[1,2-a]pyridine scaffold is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and cancer therapeutics . The pyrazole group enhances binding affinity through hydrogen bonding and π-π interactions, while the benzamide backbone provides structural rigidity.

Properties

IUPAC Name

3-pyrazol-1-yl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c29-23(17-7-5-8-18(15-17)28-14-6-12-24-28)26-20-10-2-1-9-19(20)21-16-27-13-4-3-11-22(27)25-21/h1-2,5-10,12,14-16H,3-4,11,13H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFAEEAZPMFYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)N5C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a novel organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrazole ring
  • A benzamide moiety
  • A tetrahydroimidazo[1,2-a]pyridine substituent

This unique combination of functional groups is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have demonstrated that derivatives of pyrazole compounds often show significant antitumor effects. For instance, structural modifications can enhance their potency against various cancer cell lines. The mechanism typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells .

Antiviral Properties

Similar compounds in the pyrazole family have shown antiviral activity. The presence of specific substituents can enhance their efficacy against viral pathogens by interfering with viral replication processes. For example, modifications on the phenyl moiety have been associated with improved antiviral activity .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds like 3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide may act as inhibitors of COX enzymes, which play a crucial role in the inflammatory response .

Case Studies and Research Findings

Study Findings
Study 1: Antitumor ActivityDemonstrated that structural variations can modulate antitumor efficacy; inhibition of tubulin polymerization was confirmed as a mechanism .
Study 2: Antiviral ActivityShowed that certain derivatives exhibited significant antiviral effects against specific viruses; structural modifications enhanced activity .
Study 3: Anti-inflammatory PotentialFound that compounds with similar structures reduced inflammation markers in vitro; suggested COX inhibition as a mechanism .

The biological activity of 3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Interaction with Cellular Targets : Binding to specific cellular receptors or proteins can alter signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : By disrupting normal cellular functions, the compound can trigger programmed cell death in malignant cells.

Comparison with Similar Compounds

Z36-MP5 (3-(3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide)

  • Structural Differences :
    • The tetrahydroimidazo[1,2-a]pyridine is substituted at the 7-position (vs. 2-position in the target compound).
    • The pyrazole in the target is replaced with a benzo[d]imidazol-5-yl group bearing a methyl-oxo moiety.
  • Synthesis & Yield : Z36-MP5 was synthesized with a 23.9% yield using HATU-mediated coupling .
  • Physicochemical Properties : LC-MS data ([M+H]+ = 388.09) indicate a lower molecular weight compared to the target compound, which is expected due to the absence of the pyrazole substituent .

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)benzamide Derivatives

  • Structural Differences :
    • The tetrahydroimidazo[1,2-a]pyridine is replaced with a brominated imidazo[1,2-a]pyridine.
    • A fluorine atom is present on the phenyl ring.
  • Key Data : These derivatives were characterized via ¹H/¹³C NMR and LC-MS, demonstrating stability under physiological conditions . The bromine substitution may enhance halogen bonding in target interactions.

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}-2-Methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

  • Structural Differences :
    • A propanamide backbone replaces the benzamide core.
    • The substituent at the 3-position is a 1,2,4-triazole (vs. pyrazole).
  • Physicochemical Properties: LogD (pH 7.4) = -0.28, indicating moderate hydrophilicity.

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Heterocyclic Substituent(s) Molecular Weight Key Physicochemical Properties Reference
Target Compound Benzamide 1H-Pyrazole, Tetrahydroimidazo[1,2-a]pyridin-2-yl ~450 (estimated) Not reported in evidence N/A
Z36-MP5 Benzamide Benzo[d]imidazol-5-yl, Tetrahydroimidazo[1,2-a]pyridin-7-yl 388.09 LC-MS: [M+H]+ = 388.09; Yield: 23.9%
N-(3-(8-Bromoimidazo...)benzamide Benzamide 8-Bromoimidazo[1,2-a]pyridin-2-yl ~400–450 ¹H/¹³C NMR confirmed
N-{5H,6H...propanamide Propanamide 1,2,4-Triazole, Tetrahydroimidazo[1,2-a]pyridin-3-yl 484.56 LogD = -0.28; pKa = 13.7

Research Findings and Implications

  • Synthetic Challenges : The target compound’s tetrahydroimidazo[1,2-a]pyridin-2-yl group may require regioselective synthesis, as seen in Z36-MP5’s low yield (23.9%) due to competing reaction pathways .
  • Structural Optimization : Replacing the pyrazole with a triazole (as in ) alters LogD values, impacting membrane permeability and bioavailability .

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